N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16378051
Molecular Formula: C22H21BrN4
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21BrN4 |
|---|---|
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H21BrN4/c1-22(2,3)19-13-20(25-17-11-9-16(23)10-12-17)27-21(26-19)18(14-24-27)15-7-5-4-6-8-15/h4-14,25H,1-3H3 |
| Standard InChI Key | HWYWQQHFEDNRPW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Introduction
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its structural components, including a pyrazolo[1,5-a]pyrimidine core, a 4-bromophenyl group, a tert-butyl group, and a phenyl group attached at specific positions. The CAS number for this compound is 899390-31-9, and its chemical formula is C22H21BrN4 .
Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting from pyrazole precursors. These methods often include condensation reactions, cyclization steps, and subsequent functionalization to introduce the desired substituents. For N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, specific synthesis details are not widely reported, but it likely involves similar strategies used for related compounds.
Biological Activity and Potential Applications
Pyrazolo[1,5-a]pyrimidines have been explored for various biological activities, including antimicrobial and antiviral properties. While specific data on N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is limited, related compounds have shown promise in these areas. For instance, some pyrazolo[1,5-a]pyrimidines are potent inhibitors of mycobacterial ATP synthase, which is crucial for treating tuberculosis . The structural modifications in N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine could potentially enhance its biological activity or specificity.
Table 2: Comparison with Related Compounds
| Compound | Biological Activity | Structural Features |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Antimicrobial, antiviral | Varied substituents on pyrazolo[1,5-a]pyrimidine core |
| N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Potential antimicrobial/antiviral | 4-bromophenyl, tert-butyl, phenyl groups |
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